3-[(3-Methylphenoxy)methyl]pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Heterocycle as a Privileged Scaffold in Drug Discovery
The pyrrolidine nucleus is a cornerstone in pharmaceutical sciences and drug design, consistently ranking as one of the most prevalent five-membered non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its widespread use is not coincidental but is rooted in a combination of advantageous structural and physicochemical properties. nih.govresearchgate.net
One of the key advantages of the pyrrolidine scaffold is its non-planar, puckered nature, which provides a three-dimensional (3D) geometry that is crucial for molecular recognition by biological targets. researchgate.netnih.gov This inherent 3D coverage allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net The saturated sp³-hybridized carbon atoms of the pyrrolidine ring contribute to its conformational flexibility, a phenomenon known as "pseudorotation," which can be strategically controlled and locked by the introduction of substituents. researchgate.net This allows medicinal chemists to fine-tune the spatial arrangement of functional groups to optimize binding interactions with specific proteins. nih.govresearchgate.net
Furthermore, the pyrrolidine ring possesses stereogenic centers, meaning the spatial orientation of its substituents can be varied to create different stereoisomers. researchgate.netnih.gov This is of paramount importance in drug design, as biological systems are often highly enantioselective. The distinct spatial arrangement of substituents on a chiral pyrrolidine scaffold can lead to vastly different biological profiles, with one enantiomer potentially exhibiting high potency while the other is inactive or even detrimental. researchgate.net The nitrogen atom within the ring also confers basicity and acts as a key point for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov
The structural and stereochemical complexity offered by the pyrrolidine scaffold plays an increasingly vital role in the modern pharmaceutical industry. The introduction of multiple stereogenic centers, including quaternary stereogenic centers, into this privileged substructure can lead to improved or entirely new biological activities, expanding the unpatented chemical space and providing new avenues for the discovery of novel therapeutic agents. acs.org
Overview of 3-Substituted Pyrrolidine Derivatives in Pharmaceutical Research
Within the broad family of pyrrolidine-containing compounds, derivatives substituted at the 3-position represent a particularly fruitful area of pharmaceutical research. researchgate.netchemrxiv.org The strategic placement of various functional groups at this position has led to the discovery of molecules with a wide array of biological activities, demonstrating the versatility of this specific substitution pattern. chemrxiv.orgfrontiersin.org Research has shown that 3-substituted pyrrolidines are privileged structures that can exert powerful effects in diverse biological contexts, including neurotransmission and histone deacetylation. researchgate.netchemrxiv.org
The biological potential of 3-substituted pyrrolidines is extensive, with studies highlighting their roles as:
Anticancer Agents: Certain polysubstituted pyrrolidines have demonstrated significant proliferation inhibitory effects against various cancer cell lines. nih.gov For instance, specific derivatives have been found to induce cell cycle arrest and apoptosis in human cancer cells, marking them as promising candidates for future anticancer therapies. nih.gov
Androgen Receptor (AR) Antagonists: In the quest for treatments for castration-resistant prostate cancer (CRPC), novel 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been designed and synthesized. nih.gov These compounds have shown potent AR antagonistic activity, with specific configurations of the pyrrolidine ring being favorable for this activity. One such compound demonstrated significant antitumor effects in a mouse xenograft model of CRPC. nih.gov
Enzyme Inhibitors: Pyrrolidine derivatives have been investigated for their ability to inhibit various enzymes. For example, pyrrolidine sulfonamide derivatives have been synthesized and evaluated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for their potential antidiabetic effects. frontiersin.org
Neurological Agents: The pyrrolidine scaffold is a key feature in molecules targeting the central nervous system. 1-Propyl-3-aryl pyrrolidines, for example, are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netchemrxiv.org
The orientation of substituents at the C-3 position can have a profound impact on biological activity. For example, studies on estrogen receptor α (ERα) antagonists showed that a (3R)-methylpyrrolidine promoted a pure antagonist profile, which is beneficial for breast cancer treatment, in contrast to the (3S)-methylpyrrolidine analog. nih.gov This highlights the critical role of stereochemistry at the 3-position in dictating the pharmacological outcome.
| Class of 3-Substituted Pyrrolidine | Biological Target/Activity | Research Finding |
| Polysubstituted Pyrrolidines | Anticancer (Cytotoxicity) | Showed good proliferation inhibitory effects toward 10 cancer cell lines with IC50 values ranging from 2.9 to 16 μM. nih.gov |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor (AR) Antagonists | Compound 54 showed potent antitumor effects against a CRPC model in a mouse xenograft. nih.gov |
| 1-Propyl-3-aryl Pyrrolidines | Serotonin & Dopamine Receptors | Act as potent and selective ligands. researchgate.netchemrxiv.org |
| (3R)-methylpyrrolidine Derivatives | Estrogen Receptor α (ERα) Antagonist | Promoted a pure ERα antagonist and selective ER degrader profile for breast cancer treatment. nih.gov |
Research Trajectories of 3-[(3-Methylphenoxy)methyl]pyrrolidine and Analogous Structures
While extensive research exists for the broader class of 3-substituted pyrrolidines, the specific compound This compound appears primarily as a chemical intermediate or a building block available for research purposes. scbt.com However, significant research into structurally analogous compounds provides valuable insights into its potential therapeutic applications.
A key area of investigation for analogous structures involves their activity as neurotransmitter reuptake inhibitors. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were discovered to be potent and balanced inhibitors of both norepinephrine (B1679862) (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake. nih.gov This dual inhibition is a clinically validated mechanism for treating depression and chronic pain. Within this series, specific compounds were identified that possessed suitable in vitro pharmacokinetic properties for an orally administered, CNS-targeted drug. One particular analogue demonstrated robust efficacy in a preclinical model of pain behavior, highlighting the therapeutic potential of this structural class. nih.gov
The research into these analogues underscores the importance of the 3-substituted phenoxymethyl-pyrrolidine scaffold. The general structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. The presence of the 3-methylphenoxy group in This compound suggests it is part of this chemical space being explored for neurological disorders.
Further evidence of research interest in this structural family comes from the documentation of closely related analogues, such as (R)-3-(3-Methylphenoxy)pyrrolidine hydrochloride bldpharm.com and 3-Methoxy-3-[(3-methylphenoxy)methyl]pyrrolidine , nih.gov which are also cataloged as research chemicals. This indicates an active interest in the synthesis and potential biological evaluation of pyrrolidines bearing a 3-methylphenoxy moiety, likely as part of broader lead optimization programs targeting CNS-related proteins.
| Compound/Analog Class | CAS Number / Identifier | Research Context/Significance |
| This compound | 1017803-18-7 (for HCl salt) | Biochemical for proteomics and research. scbt.com |
| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | N/A | Investigated as potent and balanced norepinephrine and serotonin reuptake inhibitors. nih.gov |
| (R)-3-(3-Methylphenoxy)pyrrolidine hydrochloride | 1017803-19-8 | A specific enantiomer available for research, suggesting stereochemistry is a key consideration. bldpharm.com |
| 3-Methoxy-3-[(3-methylphenoxy)methyl]pyrrolidine | 17566092-7 | An analog with additional substitution on the pyrrolidine ring, available for research. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(7-10)14-9-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVYOOOKHCYDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization and Biological Activity Spectrum of 3 3 Methylphenoxy Methyl Pyrrolidine Derivatives
Receptor Binding and Modulation Studies
The interaction of 3-[(3-Methylphenoxy)methyl]pyrrolidine derivatives with neurotransmitter systems has been a significant area of investigation, particularly concerning their potential as modulators of monoamine transporters.
Serotonin (B10506) and Norepinephrine (B1679862) Transporter (SERT/NET) Reuptake Inhibition Activity
A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govebi.ac.ukcore.ac.uk These dual SERT and NET reuptake inhibitors, often referred to as SNRIs, are of interest for their potential therapeutic applications. core.ac.uk The inhibitory activity of these compounds is highly dependent on their stereochemistry and the substitution patterns on the aryl ether ring. core.ac.uk
Research has shown that the stereocenters on the pyrrolidinyl ether structure significantly influence the potency at both NET and SERT. core.ac.uk For instance, compounds with a specific (S,R)-stereochemistry generally exhibit higher potency for NET, often by at least a tenfold margin compared to their other stereoisomers, and tend to be more selective for NET. core.ac.uk Conversely, the (R,S)-isomers typically show a more balanced profile between SERT and NET inhibition, which is attributed to having lower potency at NET and higher potency at SERT. core.ac.uk
Substituents on the aryl ether portion also play a critical role. Substitutions at the 2-position of the phenyl ring tend to yield higher NET potencies and lower SERT potencies when compared to analogues substituted at the 3- or 4-positions. core.ac.uk One compound from this series, designated 39b, was highlighted as a potent and balanced NET and SERT reuptake inhibitor with minimal off-target activity. nih.govebi.ac.uk
Below is a data table summarizing the functional inhibitory potencies (pIC50) for a selection of 3-(phenoxy-phenyl-methyl)-pyrrolidine derivatives at NET and SERT.
| Compound | Stereochemistry | R | NET pIC50 | SERT pIC50 |
| 12a | S,R | 2-F | 8.2 | 6.8 |
| 12c | R,S | 2-F | 7.1 | 7.9 |
| 13a | S,R | 3-F | 7.8 | 6.7 |
| 13c | R,S | 3-F | 7.1 | 7.6 |
| 14a | S,R | 2-Cl | 8.3 | 6.9 |
| 14c | R,S | 2-Cl | 7.3 | 7.8 |
| 15a | S,R | 3-Cl | 7.9 | 6.7 |
| 15c | R,S | 3-Cl | 7.2 | 7.5 |
| 16a | S,R | 2-Me | 8.4 | 6.7 |
| 16c | R,S | 2-Me | 7.1 | 7.2 |
| 17a | S,R | 3-Me | 8.1 | 6.6 |
| 17c | R,S | 3-Me | 7.2 | 7.4 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 23 (2013) 1456–1461. core.ac.uk
Exploration of Other Neurotransmitter Receptor Affinities (e.g., 5-HT2A, Opioid Receptors)
While the primary activity of many this compound derivatives is focused on SERT and NET, the exploration of their affinity for other receptors is crucial for a complete pharmacological profile.
5-HT2A Receptors: The 5-HT2A receptor is a key target for various psychoactive compounds. For structurally related molecules like N-benzyl phenethylamines, an N-arylmethyl substitution was found to significantly increase affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. nih.gov Virtual docking studies with a human 5-HT2A receptor model suggested that the N-benzyl moiety may interact with specific amino acid residues like Phe339(6.51). nih.gov While specific binding data for this compound derivatives at the 5-HT2A receptor are not extensively detailed, the finding that some potent SNRI analogues have "minimal off-target activity" suggests they were likely screened against a panel of receptors that would typically include the 5-HT2A receptor. ebi.ac.uk
Opioid Receptors: The pyrrolidine (B122466) moiety is present in some compounds designed as opioid receptor ligands. For example, analogues of GR-89,696, which contains a 3-(pyrrolidin-1-ylmethyl)piperazine core, have been synthesized and evaluated for their kappa-opioid receptor affinity. nih.gov In one study, the (S,S)-configured methyl carbamate (B1207046) derivative showed very high kappa-receptor affinity (Ki = 0.31 nM) and also bound to mu-receptors in the subnanomolar range. nih.gov Another compound, cis-(+)-3-methylfentanyl isothiocyanate (SUPERFIT), acts as a highly selective delta-opioid irreversible ligand. nih.gov These examples show that the pyrrolidine scaffold can be incorporated into molecules with high affinity for various opioid receptor subtypes, although specific data for the this compound class at these receptors remains a subject for further investigation.
Radioligand Binding Assays for Target Interaction Profiling
Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and a receptor. nih.govsygnaturediscovery.com This method is essential for determining the affinity and selectivity of compounds like the this compound derivatives. nih.gov
The process typically involves competition binding experiments, where an unlabeled compound competes with a fixed concentration of a radiolabeled ligand for binding to a receptor. nih.gov The data from these assays are analyzed to determine the inhibitory constant (Ki) of the unlabeled compound, which reflects its binding affinity. sygnaturediscovery.com For instance, the NET and SERT reuptake inhibition potencies (IC50 values) of the pyrrolidine derivatives were determined using functional assays that often rely on the uptake of radiolabeled substrates like [3H]-NE (norepinephrine). nih.gov Similarly, opioid receptor affinities have been determined using radioligands such as [3H]diprenorphine or the kappa-selective [3H]U-69,593. nih.govnih.gov
These assays can be performed on preparations of cell membranes, cultured cells, or tissue homogenates that express the target receptor. nih.govsygnaturediscovery.com The results are crucial for establishing a structure-activity relationship (SAR) and for profiling the selectivity of a compound across a wide range of biological targets. core.ac.ukrsc.org
Enzyme Inhibition Profiling
Beyond receptor interactions, pyrrolidine-based structures have been evaluated for their ability to inhibit key enzymes involved in cellular signaling pathways.
Sphingosine Kinase (SphK) Inhibition
Sphingosine kinase (SphK) is a lipid kinase that has emerged as a therapeutic target, particularly in cancer and inflammatory diseases. nih.govresearchgate.net Pyrrolidine analogues are a notable class of SphK inhibitors. nih.gov
A prominent example is PF-543, a highly potent and selective inhibitor of SphK1. nih.gov Its chemical structure, (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride, contains a pyrrolidine ring. nih.gov The crystal structure of human SphK1 in complex with PF-543 reveals that the inhibitor binds in the substrate pocket. nih.govacs.org Specifically, the terminal (R)-2-(hydroxymethyl)-pyrrolidine head group is positioned adjacent to the ATP γ-phosphate binding site, forming hydrogen bonds with the side-chain of the amino acid Asp264, a residue critical for substrate recognition. acs.org
The inhibitory activities of several pyrrolidine-based SphK inhibitors have been quantified, demonstrating the potential of this chemical scaffold.
| Compound | Target(s) | Ki (nM) | Selectivity |
| PF-543 | SphK1 | 4.3 | >100-fold vs SphK2 |
| VPC96091 | SphK1 / SphK2 | 100 (SphK1), 1500 (SphK2) | 15-fold for SphK1 |
| SLP7111228 | SphK1 | 48 | Selective for SphK1 |
Data sourced from PubMed Central articles. nih.gov
The development of these inhibitors has been aided by structure-guided design and high-throughput screening, leading to compounds with low nanomolar potency against SphK1. nih.govx-mol.com
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth and survival, and its aberrant activation is linked to various cancers. nih.govnih.gov Consequently, PI3K inhibitors are a major focus of drug development. wikipedia.org The pyrrolidine scaffold has been incorporated into molecules designed to inhibit PI3K.
For example, a series of 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines were synthesized and evaluated for their cytotoxic and PI3Kα inhibitory activity. nih.gov Certain derivatives from this series, which combine the pyrrolopyrimidine core with other moieties, displayed kinase inhibitory activity, with molecular modeling suggesting an interaction with the DFG motif of the kinase. nih.gov
Furthermore, the gamma-secretase inhibitor Nirogacestat, which contains an N-substituted pyrrolidine, has been shown to inhibit survival signaling pathways including the PI3K/Akt pathway. wikipedia.org While not a direct inhibitor of PI3K, its downstream effects highlight the role that pyrrolidine-containing compounds can play in modulating this critical pathway. The development of PI3K inhibitors is an active area of research, with many compounds in clinical trials for various diseases. frontiersin.orgyoutube.com
Other Relevant Enzymatic Targets (e.g., Hydrolases, Kinases, Proteases)
Derivatives of the pyrrolidine scaffold have been investigated for their interaction with several enzyme families beyond their primary neurological targets. These studies reveal a broader mechanism of action, including the modulation of kinases and proteases, which are crucial in cell signaling and apoptosis.
Kinase Inhibition
Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Certain pyrrolidine derivatives have been identified as potent kinase inhibitors. A systematic exploration of 3-substituted pyrrolidines led to the discovery of a 3(S)-thiomethyl pyrrolidine analog that acts as a potent inhibitor of ERK1/2 kinases. nih.gov Similarly, derivatives featuring a (2-oxoindolin-3-ylidene)methylpyrrole nucleus, a structure related to some pyrrolidine-based compounds, have shown significant inhibitory activity against multiple receptor tyrosine kinases (RTKs), including VEGFR-2, PDGFRβ, and c-kit. mdpi.com The well-known cancer drug Sunitinib, which contains this structural motif, functions by binding to the ATP pocket of RTKs. mdpi.com
Protease Modulation (Caspase Activity)
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis). nih.govnih.gov Defects in apoptotic pathways are a hallmark of cancer. monash.eduresearchgate.net Pyrrolidine derivatives have demonstrated the ability to modulate these pathways. Studies on functionalized spiropyrrolidine heterocyclic hybrids and 1-benzylpyrrolidin-3-ol analogues have shown that these compounds can induce apoptosis in cancer cells by activating caspase-3. nih.govmonash.eduresearchgate.net For instance, one spiropyrrolidine derivative increased active caspase-3 expression by over 85% in treated cancer cells. nih.gov
Conversely, other pyrrolidine derivatives have been developed as caspase inhibitors. A series of isatin-based compounds featuring a 2-(phenoxymethyl)pyrrolidin-1-yl)sulphonyl group were evaluated for their ability to inhibit caspases. nih.govsemanticscholar.org These compounds displayed moderate to good inhibitory activity against caspase-3 and caspase-7, with the most active derivative showing an IC50 value of 2.33 μM against caspase-3. nih.govsemanticscholar.org This dual activity—activation or inhibition depending on the specific derivative—highlights the chemical versatility of the pyrrolidine scaffold in modulating critical protease functions.
Table 1: Enzymatic Inhibition Data for Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target Enzyme(s) | Activity | Potency (IC₅₀) | Source(s) |
|---|---|---|---|---|
| 3(S)-thiomethyl pyrrolidine analog | ERK1/2 | Inhibition | Not specified | nih.gov |
| Isatin-sulphonamide derivative (20d) | Caspase-3 | Inhibition | 2.33 μM | nih.govsemanticscholar.org |
| Isatin-sulphonamide derivatives | Caspase-3, Caspase-7 | Inhibition | 2.33–116.91 μM | nih.govsemanticscholar.org |
| (2-oxoindolin-3-ylidene)methylpyrrole | VEGFR-2, PDGFRβ, c-kit | Inhibition | Not specified | mdpi.com |
Transporter Modulation Studies (Beyond SERT/NET)
While many pyrrolidine-based compounds are known for their potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters, research has extended to their effects on other transporters and receptor-like proteins, notably the dopamine (B1211576) transporter (DAT) and sigma receptors.
Dopamine Transporter (DAT) Modulation
The dopamine transporter is crucial for regulating dopaminergic neurotransmission, and its dysfunction is linked to several neurological and psychiatric disorders. nih.gov The structure of the human dopamine transporter reveals binding sites for various inhibitors, including cocaine analogues and other small molecules that can lock the transporter in specific conformations. nih.govnih.gov While direct studies on this compound's effect on DAT are limited, the structural similarities of the pyrrolidine core to known DAT inhibitors suggest a potential for interaction.
Sigma Receptor (σ) Modulation
Sigma receptors (σ₁R and σ₂R) are intracellular chaperone proteins, primarily located at the endoplasmic reticulum, that modulate the function of various ion channels and G-protein coupled receptors. mdpi.com They have emerged as important targets for therapeutic intervention in pain and neurodegenerative diseases. Several novel N-normetazocine and 2-aryl-4-aminobutanol derivatives, which are structurally distinct but functionally relevant, have been developed as potent and selective sigma-1 receptor antagonists. mdpi.commdpi.com The sigma-1 receptor is known to modulate opioid analgesia and is physically associated with the μ-opioid receptor and the TRPV1 channel. nih.gov Antagonism of σ₁R has been shown to harness the body's endogenous opioid system to reduce hyperalgesia, making it a promising strategy for treating inflammatory and neuropathic pain. mdpi.comnih.gov For example, the compound (R/S)-RC-752 emerged from one study as a selective σ₁R antagonist with a clear potential for development as a non-opioid analgesic. mdpi.com
Cellular and Functional Assay Responses
The biological effects of this compound derivatives are characterized through a variety of cellular and functional assays that measure their activity in relevant cell systems and determine their receptor interaction profiles.
While specific data on the antiplatelet activity of this compound derivatives is not prominent in the reviewed literature, extensive research has been conducted on their cytotoxic and anti-proliferative activities, particularly in cancer cell lines.
Various pyrrolidine derivatives have been shown to possess selective cytotoxicity against tumor cells while having a milder effect on non-cancerous cells. monash.eduresearchgate.net For example, lead compounds from a library of 1-benzylpyrrolidin-3-ol analogues demonstrated selective cytotoxicity towards the human leukemia cell line HL-60, inducing apoptosis at concentrations around 10 µM. monash.eduresearchgate.net The cytotoxic effects are often evaluated using standard cell viability assays, such as the MTT assay, which measures the metabolic activity of living cells. nih.gov The results from these assays are typically reported as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.
Table 2: In Vitro Cytotoxicity of Pyrrolidine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Cell Line(s) | Activity | Potency (IC₅₀) | Source(s) |
|---|---|---|---|---|
| 1-benzylpyrrolidin-3-ol analogues | HL-60 (Human Leukemia) | Apoptosis Induction | ~10 µM | monash.eduresearchgate.net |
| Spiropyrrolidine heterocyclic hybrids | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Apoptosis Induction | Not specified | nih.gov |
Mechanism of Action Elucidation for 3 3 Methylphenoxy Methyl Pyrrolidine Analogues
Identification of Molecular Targets and Binding Sites
Analogues of 3-[(3-methylphenoxy)methyl]pyrrolidine have been primarily identified as potent inhibitors of monoamine transporters. Specifically, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have demonstrated strong and balanced inhibitory activity at both the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). nih.gov This dual inhibition is a key characteristic of their molecular action.
Further investigations into related pyrrolidine-containing compounds, such as the synthetic cathinone (B1664624) derivative 3,4-methylenedioxypyrovalerone (MDPV), have reinforced the role of monoamine transporters as primary targets. nih.gov MDPV and its analogues, which share the pyrrolidine (B122466) ring structure, are potent uptake inhibitors at the dopamine (B1211576) transporter (DAT) and norepinephrine transporter (NET). nih.govsiena.edu The S isomer of MDPV is notably more potent than the R isomer in blocking DAT. nih.gov The abuse potential of some of these analogues is linked to their potent activity as uptake blockers at DAT and NET. siena.edu
The table below summarizes the inhibitory activity of selected 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues on norepinephrine and serotonin reuptake.
Table 1: Inhibitory Activity of 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogues
| Compound | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|
| Compound 39b | 10 | 12 |
| (S,S)-Isomer of 39b | 8 | 15 |
| (R,R)-Isomer of 39b | 150 | 130 |
Data sourced from a study on 3-(phenoxy-phenyl-methyl)-pyrrolidines as norepinephrine and serotonin reuptake inhibitors. nih.gov
Computational Approaches for Binding Mode Analysis (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes of this compound analogues to their molecular targets. For instance, in the study of fusidic acid analogues with a pyrrolidine moiety, molecular docking was used to propose the inhibition of the protein synthesis elongation factor EF-G. mdpi.com These studies suggested that the polyamine substituents, including the pyrrolidine ring, make a significant contribution to the stability of the complex formed between the compound and its biological target. mdpi.com
While direct molecular docking studies on this compound itself are not extensively published, the principles derived from its analogues are informative. For a novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines, X-ray crystallography, a technique that provides empirical data for validating computational models, was used to determine the structure of these compounds. nih.gov This structural information is crucial for accurate molecular docking simulations to understand how these ligands interact with the binding pockets of NET and SERT.
Investigation of Downstream Signaling Pathways Affected by Compound Interaction
The interaction of this compound analogues with their primary targets, the monoamine transporters, initiates a cascade of downstream signaling events. By inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin, these compounds increase the extracellular concentrations of these signaling molecules. This modulation of neurotransmitter levels can, in turn, affect a wide array of signaling pathways.
For example, G protein-coupled receptors (GPCRs) are major downstream effectors of monoamine signaling. nih.gov The activation of these receptors can trigger various intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K) pathway. nih.gov The PI3K pathway is a critical signal transduction system that links multiple receptor classes to essential cellular functions such as cell survival, proliferation, and differentiation. nih.gov While not directly demonstrated for this compound, it is plausible that by modulating monoamine levels, its analogues could indirectly influence such pathways.
Influence on Ion Channels and Membrane Potentials
The influence of pyrrolidine-containing compounds on ion channels and membrane potentials is an area of active investigation. Ion channels are fundamental to the function of excitable and non-excitable cells, and their modulation can have profound physiological effects. nih.gov
Research on certain fusidic acid analogues, including one with a pyrrolidine fragment, has shown that these compounds can interact with and disrupt lipid bilayers, which can be studied by measuring changes in transmembrane voltage. mdpi.com Specifically, spermine-based derivatives of fusidic acid were found to form ion-permeable pores in lipid bilayers that mimic bacterial membranes. mdpi.com
While direct evidence for the effects of this compound on specific ion channels is limited, studies on other structurally related compounds provide some insights. For example, some compounds are known to interact with various ion channels, including the transient receptor potential (TRP) family and two-pore domain K+ (K2P) channels, which are expressed in various cell types and play roles in numerous physiological processes. nih.gov The ability of some molecules to alter the molecular conformation of channels like TREK-2 suggests that subtle structural features can lead to significant functional changes in ion channel activity. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of 3 3 Methylphenoxy Methyl Pyrrolidine Analogues in Animal Models
In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions
The initial assessment of drug candidates involves evaluating their stability in the presence of metabolic enzymes. For analogues of 3-[(3-Methylphenoxy)methyl]pyrrolidine, in vitro studies are crucial for predicting their in vivo behavior.
Research on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues revealed that several compounds within this class possess suitable in vitro pharmacokinetic properties, suggesting favorable metabolic stability for oral administration and central nervous system (CNS) targeting nih.gov. While specific metabolic pathways for this compound have not been detailed, studies on other α-pyrrolidinophenone-derived synthetic cathinones indicate common metabolic routes. These include hydroxylation, β-ketoreduction, and combinations thereof, which account for a significant portion of the metabolites formed nih.gov.
The interaction with cytochrome P450 (CYP450) enzymes is a critical aspect of drug metabolism. Although direct inhibition data for this compound is not available, the potential for drug-drug interactions through CYP450 inhibition is a key consideration for this class of compounds. For instance, some pyrrolidine-containing compounds have been shown to act as mechanism-based inhibitors of certain CYP enzymes, such as CYP3A4 nih.gov. This type of inhibition can lead to irreversible inactivation of the enzyme, potentially affecting the clearance of co-administered drugs nih.govresearchgate.netpharmacytimes.comcriver.com. A series of 3,3-disubstituted pyrrolidines were described as having low potential for drug-drug interactions nih.gov.
Table 1: In Vitro Metabolic Properties of Related Pyrrolidine (B122466) Analogues
| Compound Class | Key Findings | Potential Implications |
| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | Suitable in vitro pharmacokinetic properties for oral dosing and CNS targeting nih.gov. | May have adequate metabolic stability for in vivo efficacy. |
| α-Pyrrolidinophenones | Primary metabolic pathways include hydroxylation and β-ketoreduction nih.gov. | Suggests likely metabolic routes for this compound. |
| 3,3-Disubstituted pyrrolidines | Low drug-drug interaction potential identified in some analogues nih.gov. | May indicate a lower risk of metabolic interactions. |
Note: This table is based on data from structurally related compounds and not the specific titular compound.
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Clearance)
Preclinical pharmacokinetic studies in animal models provide essential information on how a drug is absorbed, distributed throughout the body, metabolized, and excreted.
For the broader class of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, several compounds have been identified with in vitro pharmacokinetic properties suitable for an orally dosed and CNS-targeted drug nih.gov. This suggests good absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier. Studies on other novel pyrrolidine derivatives in rats have demonstrated that these compounds can be well-distributed into various tissues, including the brain nih.gov.
While specific clearance mechanisms for this compound have not been elucidated, the metabolism is likely mediated by hepatic CYP450 enzymes, as is common for many small molecule drugs. The rate of clearance would be a key determinant of the dosing frequency required to maintain therapeutic concentrations. Research on other pyrrolidine derivatives has shown that clearance rates can vary significantly based on the specific chemical structure nih.gov.
Table 2: Preclinical Pharmacokinetic Parameters of a Representative Pyrrolidine Derivative in Rats
| Parameter | Value | Significance |
| Route of Administration | Intravenous (i.v.) and Oral (p.o.) | Assesses both direct systemic exposure and oral bioavailability. |
| Bioavailability (p.o.) | ~77% | High oral bioavailability suggests good absorption. |
| Maximum Concentration (Tmax) | 33 minutes (p.o.) | Indicates rapid absorption after oral administration. |
| Elimination Half-life (t1/2) | ~0.9 hours (i.v.) | Reflects the rate at which the compound is cleared from the body. |
| Clearance | 24 mL/min (i.v.) | Measures the efficiency of elimination. |
| Distribution | Amply distributed to all tissues evaluated, including the brain. | Shows potential for CNS activity and broad tissue effects. |
Note: This data is from a study on a novel 5-aminosalicylic acid derivative containing a different core structure and is provided for illustrative purposes of preclinical pharmacokinetic assessments in rats nih.gov.
Preclinical Pharmacodynamic Endpoints and Biomarker Modulation in Vivo
Pharmacodynamic studies investigate the effects of a drug on the body. For 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, the primary mechanism of action identified is the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake nih.gov.
A specific analogue from this series, compound 39b , was identified as a potent and balanced norepinephrine transporter (NET) and serotonin transporter (SERT) reuptake inhibitor (NSRI) nih.gov. This dual-action mechanism is a characteristic of several antidepressant and analgesic medications. In a preclinical animal model of neuropathic pain (the spinal nerve ligation model), this compound demonstrated robust efficacy, indicating its potential for pain management nih.gov.
The in vivo modulation of biomarkers, such as the levels of neurotransmitters in specific brain regions, is a key pharmacodynamic endpoint. For other pyrrolidine-containing synthetic cathinones, in vivo microdialysis studies in mice have shown significant increases in extracellular dopamine (B1211576) and serotonin levels in the striatum d-nb.info. This modulation of neurotransmitter levels is directly linked to the observed psychostimulant effects of those compounds. While not the primary target for the 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues discussed, it highlights a common pharmacodynamic outcome of modulating monoamine transporters.
Table 3: Preclinical Pharmacodynamic Profile of a 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogue (Compound 39b)
| Parameter | Finding | Implication |
| Mechanism of Action | Potent and balanced norepinephrine (NET) and serotonin (SERT) reuptake inhibitor nih.gov. | Potential therapeutic utility in conditions responsive to dual monoamine reuptake inhibition, such as depression and pain. |
| In Vivo Efficacy | Demonstrated robust efficacy in the spinal nerve ligation model of pain behavior nih.gov. | Supports the potential for development as an analgesic agent. |
| Off-Target Activity | Minimal off-target activity reported nih.gov. | Suggests a favorable selectivity profile, which could translate to fewer side effects. |
Note: This table is based on the findings for a specific analogue within the 3-(phenoxy-phenyl-methyl)-pyrrolidine class nih.gov.
Application of 3 3 Methylphenoxy Methyl Pyrrolidine Derivatives in Preclinical Therapeutic Research
Anticonvulsant Activity in Animal Models of Seizures
The search for novel antiseizure drugs (ASDs) is driven by the need to manage drug-resistant epilepsy, which affects approximately 30% of patients. mdpi.com Preclinical screening of new chemical entities in animal models is a cornerstone of this effort. nih.govresearchgate.net Derivatives of 3-[(3-methylphenoxy)methyl]pyrrolidine have been evaluated in several well-established rodent models of seizures, which are designed to identify compounds that can prevent or suppress different types of seizures. mdpi.com
The most common screening models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure model. nih.govmdpi.com The MES model is considered predictive for generalized tonic-clonic seizures, while the scPTZ model is used to identify compounds that may be effective against absence seizures. mdpi.commdpi.com The 6-Hz model is particularly valuable as it can identify compounds effective against partial seizures and has shown utility in detecting potential treatments for pharmacoresistant epilepsy. nih.gov
Research has shown that specific derivatives of the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series, which are structurally related to the core pyrrolidine (B122466) scaffold, exhibit potent and broad-spectrum anticonvulsant activity. mdpi.com In studies, certain compounds demonstrated efficacy in both the MES and 6-Hz seizure models, indicating a potential to manage both generalized and focal seizures. mdpi.com For instance, one compound from this series was active not only in the MES and 6-Hz tests but also in the scPTZ model, suggesting a very broad spectrum of anticonvulsant effects. mdpi.com
The effectiveness of these compounds is typically quantified by determining the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the animals tested. researchgate.net The data gathered from these preclinical models provide crucial information about a compound's potential efficacy and seizure-type specificity before it can be considered for further development. mdpi.com
Table 1: Anticonvulsant Activity of Select Pyrrolidine Derivatives in Preclinical Models This table is interactive. You can sort and filter the data.
| Compound Series | Seizure Model | Animal Species | Observed Activity | Reference |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Maximal Electroshock (MES) | Mouse | Potent anticonvulsant effect | mdpi.com |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | 6-Hz Psychomotor Seizure | Mouse | Potent anticonvulsant effect | mdpi.com |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Broad-spectrum anticonvulsant effects | mdpi.com |
Evaluation in Neuropathic Pain Models
Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory system, remains a significant therapeutic challenge. nih.gov Animal models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a noxious stimulus), are essential for discovering new analgesics. nih.govnih.gov
Derivatives of this compound have been assessed in such models to determine their antinociceptive properties. mdpi.com Key models used in this research include the formalin test, which induces a biphasic pain response that models both acute and tonic pain, and chemotherapy-induced neuropathic pain models, such as the one caused by oxaliplatin. mdpi.comnih.gov These models are crucial for investigating the complex mechanisms of neuropathic pain. nih.gov
In one study, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative that showed broad-spectrum anticonvulsant activity was selected for further evaluation in pain models. mdpi.com This highlights the recognized comorbidity between epilepsy and pain, where underlying mechanisms may share common pathways, suggesting that a single compound could have dual therapeutic benefits. The evaluation in models of tonic pain and oxaliplatin-induced neuropathy provides insight into the compound's potential efficacy against persistent and chemotherapy-related pain conditions. mdpi.com
Table 2: Efficacy of Pyrrolidine Derivatives in Neuropathic Pain Models This table is interactive. You can sort and filter the data.
| Compound Series | Pain Model | Animal Species | Therapeutic Focus | Reference |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Formalin Test | Mouse | Tonic Pain | mdpi.com |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Oxaliplatin-Induced Neuropathy | Mouse | Neuropathic Pain | mdpi.com |
Research in Other Preclinical Disease Models (e.g., Inflammatory, Antimicrobial)
The versatility of the pyrrolidine scaffold has prompted its investigation in other therapeutic areas, including inflammatory conditions and infectious diseases. Pyrrolidine derivatives have shown promise as anti-inflammatory and antimicrobial agents in various preclinical studies. nih.govresearchgate.netmdpi.com
In the context of inflammation, research has explored the ability of these compounds to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). mdpi.com For example, a synthesized pivalate-based Michael product containing a pyrrolidine ring demonstrated significant inhibitory activity against these enzymes in vitro. mdpi.com The compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed dose-dependent reduction of edema in an in vivo carrageenan-induced paw edema model, a standard test for acute inflammation. mdpi.com
The pyrrolidine nucleus is also a structural component of many natural and synthetic compounds with antimicrobial properties. researchgate.net The rising threat of antimicrobial resistance has spurred research into novel synthetic molecules with a pyrrolidine core. nih.gov Studies have focused on synthesizing and evaluating various pyrrolidine derivatives against a range of bacterial and fungal strains. mdpi.com The structure-activity relationship (SAR) of these compounds is a critical area of investigation to optimize their potency against Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 3-alkylidene-2-indolone derivatives, which incorporate a pyrrolidine-like structure, have exhibited high antibacterial activity, matching the potency of control antibiotics against strains like Staphylococcus aureus. mdpi.com
Contribution to Lead Optimization in Drug Discovery Programs
Lead optimization is a critical stage in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. preprints.org The pyrrolidine scaffold is a valuable building block in this process due to its diverse pharmacological activities and its amenability to chemical modification. nih.gov
Structure-activity relationship (SAR) studies are fundamental to lead optimization, providing insights into how different chemical substitutions on the pyrrolidine ring affect biological activity. nih.govnih.gov By systematically altering the structure of pyrrolidine derivatives, medicinal chemists can design new analogues with improved drug-like properties. nih.gov For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors for cancer therapy, lead optimization of a dihydropyrrolopyrimidine compound was undertaken to improve its metabolic stability. nih.gov This involved identifying a suitable bioisostere for a metabolically vulnerable phenol (B47542) group, leading to the discovery of derivatives with strong tumor growth inhibition in vivo. nih.gov
Similarly, the optimization of a pyrrolopyrimidine series led to the discovery of metarrestin, a compound that reduces the prevalence of the perinucleolar compartment (PNC), a marker for cancer progression. nih.gov This optimization process involved exploring the SAR to identify potent compounds and then analyzing their in vitro properties to select a bioavailable candidate for clinical trials. nih.gov These examples demonstrate how the pyrrolidine framework serves as a versatile template for generating optimized drug candidates across different therapeutic targets. researchgate.net
Advanced Methodologies and Future Directions in Pyrrolidine Based Research
Integration of In Silico Screening and Predictive Modeling
The integration of computational methods, such as in silico screening and predictive modeling, has become indispensable in modern drug discovery, enabling the rapid assessment of large compound libraries and the prediction of their pharmacological profiles. nih.gov For pyrrolidine-based compounds, including those structurally related to 3-[(3-Methylphenoxy)methyl]pyrrolidine, these techniques are employed to identify promising candidates and to understand their structure-activity relationships (SAR).
In silico studies involving pyrrolidine (B122466) derivatives have been conducted for various therapeutic targets. For instance, quantitative structure-activity relationship (QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to identify the key structural features of pyrrolidine analogs required for potent inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov These studies have revealed that substitutions at specific positions on the pyrrolidine ring can significantly influence biological activity. For example, in a study on DPP-IV inhibitors, it was found that an electron-donating group at the 3-position of the pyrrolidine ring enhances activity. nih.gov
Molecular docking simulations are another powerful tool used to predict the binding modes of pyrrolidine derivatives within the active sites of target proteins. nih.govarabjchem.org These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to ligand binding. For a series of 3,4-disubstituted pyrrolidine sulfonamides, molecular docking and molecular dynamics (MD) simulations were used to identify a lead compound with a high probability of penetrating the central nervous system (CNS) for the potential treatment of schizophrenia. arabjchem.org While specific in silico studies on this compound are not widely published, the methodologies applied to analogous structures provide a clear framework for its future investigation.
Table 1: Application of In Silico Models in Pyrrolidine Research
| Methodology | Application Example | Key Findings | Reference |
| CoMFA/CoMSIA | Identification of DPP-IV inhibitors | Electron-donating groups at the 3-position of the pyrrolidine ring increase activity. | nih.gov |
| Molecular Docking & MD | Screening of GlyT1 inhibitors | Identification of a lead compound with predicted CNS penetration and stable binding to the target protein. | arabjchem.org |
| QSAR | Predicting anti-inflammatory activity | Elucidation of geometric and constitutional descriptors crucial for COX-1/COX-2 inhibition. | nih.gov |
Application of Advanced Analytical Techniques for Compound Characterization and Metabolite Identification
The definitive structural elucidation and purity assessment of novel compounds are critical steps in the drug development pipeline. Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for the characterization of pyrrolidine derivatives. outsourcedpharma.com
NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, allows for the unambiguous assignment of the chemical structure of complex molecules like this compound. nih.govnih.gov These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For instance, the characterization of related α-pyrrolidinophenone designer drugs has been extensively detailed using a combination of these NMR techniques. catbull.comresearchgate.net
Table 2: Advanced Analytical Techniques in the Study of Pyrrolidine Analogs
| Technique | Purpose | Information Obtained | Reference |
| 1D & 2D NMR | Structural Elucidation | Connectivity of atoms, stereochemistry, and assignment of all proton and carbon signals. | nih.govnih.gov |
| HRMS | Molecular Formula Determination | Precise molecular weight and elemental composition. | nih.gov |
| LC-MS/MS | Metabolite Identification | Separation and identification of metabolites from biological matrices. | nih.gov |
Development of Isotope-Labeled Analogues for Research Applications
Isotope-labeled compounds, where one or more atoms are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are invaluable tools in pharmaceutical research. They are used in a variety of applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalysis. nih.gov The synthesis of isotope-labeled analogs of this compound would significantly aid in its preclinical development.
The development of radiolabeled versions of a compound allows for sensitive detection in biological systems. For example, a novel 2-nitroimidazole (B3424786) phosphoramide (B1221513) nitrogen mustard was radiolabeled with ¹²⁵I to investigate its retention in hypoxic cancer cells. nih.gov While a specific synthesis for an isotope-labeled version of this compound has not been reported, established synthetic routes for pyrrolidine derivatives could be adapted for this purpose. For instance, introducing a deuterium (B1214612) or tritium (B154650) label could be achieved by using a labeled precursor during the synthesis. These labeled analogs would be instrumental in accurately quantifying the compound and its metabolites in biological samples and in conducting receptor binding assays.
Emerging Research Areas for Pyrrolidine Derivatives in Preclinical Studies
The versatility of the pyrrolidine scaffold has led to its exploration in a wide range of therapeutic areas. nih.govnih.gov Preclinical studies on various pyrrolidine derivatives have shown promise in oncology, neurodegenerative diseases, and infectious diseases. researchgate.netresearchgate.net
In the field of oncology, pyrrolidine derivatives have been investigated for their anticancer properties. researchgate.netmdpi.com For example, certain thiosemicarbazone pyrrolidine-copper(II) complexes have demonstrated potent anticancer activity against various cancer cell lines. nih.gov The potential mechanisms of action for pyrrolidine-based anticancer agents are diverse and can include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.gov
Furthermore, chiral N-substituted aryloxymethyl pyrrolidines, a class of compounds structurally similar to this compound, have been identified as multipotent agents for the potential treatment of Alzheimer's and other neurodegenerative diseases. researchgate.net A study on these compounds revealed that the stereochemistry of the pyrrolidine ring and the nature of the aryl group play a crucial role in their biological activity, including their ability to inhibit cholinesterases and reduce oxidative stress. researchgate.net Nirogacestat, a gamma-secretase inhibitor containing a pyrrolidine moiety, has undergone preclinical and clinical evaluation for the treatment of desmoid tumors and has shown potential in treating certain types of leukemia. wikipedia.org
The preclinical safety of pyrrolidine derivatives is also an important area of investigation. A comprehensive non-clinical safety evaluation of pyrrolidine dithiocarbamate (B8719985) (PDTC) has been conducted to support its potential clinical use as an antiviral agent. researchgate.netnih.gov
Table 3: Preclinical Research on Pyrrolidine Derivatives
| Therapeutic Area | Compound Class/Example | Key Preclinical Findings | Reference |
| Oncology | Thiosemicarbazone pyrrolidine-copper(II) complexes | Potent in vitro activity against cancer cell lines. | nih.gov |
| Oncology | Nirogacestat | Inhibition of gamma-secretase, with potential application in desmoid tumors and leukemia. | wikipedia.org |
| Neurodegenerative Diseases | Chiral N-substituted aryloxymethyl pyrrolidines | Multipotent activity, including cholinesterase inhibition and antioxidant effects. | researchgate.net |
| Antiviral | Pyrrolidine dithiocarbamate (PDTC) | Underwent comprehensive non-clinical safety evaluation for potential intranasal treatment of rhinovirus infections. | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(3-Methylphenoxy)methyl]pyrrolidine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-methylphenol with a pyrrolidine derivative (e.g., chloromethylpyrrolidine) in the presence of a base like potassium carbonate. Solvents such as dichloromethane or ethanol are often used under reflux (60–80°C). Catalytic agents like phase-transfer catalysts may enhance efficiency. Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 phenol:pyrrolidine derivative) are critical for yields >70% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent placement (e.g., methylphenoxy protons at δ 6.6–7.2 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
- Mass spectrometry : ESI-MS for molecular ion detection (expected [M+H] ~234 m/z).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent contamination.
- Storage : In airtight containers under nitrogen at 4°C to prevent oxidation .
Advanced Research Questions
Q. How does the substitution pattern on the phenoxy group influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituent effects can be systematically studied via:
- Comparative SAR studies : Synthesize analogs with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -Cl) groups.
- Computational modeling : DFT calculations to analyze electronic effects on binding affinity (e.g., to neurotransmitter receptors).
- In vitro assays : Test inhibition of enzymes like monoamine oxidases or acetylcholinesterase. For example, 3-methyl substitution may enhance lipophilicity and blood-brain barrier penetration compared to 4-methyl analogs .
Q. What strategies can optimize the scalability of this compound synthesis while minimizing byproducts?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for cross-coupling steps.
- Solvent selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste.
- Process intensification : Continuous flow reactors for precise temperature control and reduced reaction times.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted phenol) and adjust stoichiometry or purification steps (e.g., column chromatography with ethyl acetate/hexane) .
Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADME prediction : Software like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 metabolism.
- Molecular docking : AutoDock Vina for virtual screening against targets (e.g., σ receptors or ion channels).
- MD simulations : GROMACS to study membrane permeability and stability of ligand-receptor complexes.
- Validation : Correlate computational results with in vitro permeability assays (e.g., Caco-2 cell models) .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrrolidine derivatives?
- Methodological Answer :
- Dose-response studies : Clarify EC/IC discrepancies by testing a wider concentration range (nM–mM).
- Assay standardization : Use positive controls (e.g., known MAO inhibitors) to calibrate enzymatic assays.
- Meta-analysis : Compare datasets across studies while accounting for variables like cell line viability or solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
